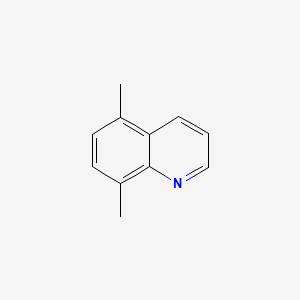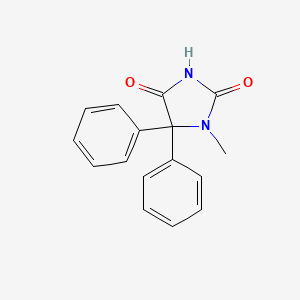
2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl-
Overview
Description
“2,4-Imidazolidinedione, 1-methyl-” is a type of imidazolidinedione, which is a class of compounds containing an imidazolidine substituted by two ketone groups . The molecular formula is C4H6N2O2 .
Molecular Structure Analysis
The molecular structure of “2,4-Imidazolidinedione, 1-methyl-” consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups . The exact structure would depend on the positions of the methyl and diphenyl groups, which are not specified in the name you provided.Scientific Research Applications
Chemical Reactivity and Stability
2,4-Imidazolidinedione derivatives display varied chemical reactivities and thermal stabilities. The N1 and N3 disubstituted analogues of 5,5-diphenyl imidazolidine-2,4-dione exhibit less stability and tend to hydrolyze easily in reaction mediums. This understanding is crucial for chemical synthesis and pharmaceutical applications (Al-Nuzal, Al-Dulaimi, & Hassan, 2022).
Synthesis of Heterocyclic Systems
2,4-Imidazolidinedione, specifically 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin), has been used in the synthesis of new heterocyclic systems. This synthesis involves alkylation under phase transfer catalysis conditions, highlighting its potential in creating diverse molecular structures (Ghandour et al., 2018).
Application in Antimicrobial Studies
A novel bicyclic thiohydantoin fused to pyrrolidine compound, derived from 5,5-diphenylpyrrolidine-2,4-dicarboxylate, demonstrated antimicrobial activity against various bacterial and mycobacterial strains. This suggests its potential use in developing new antimicrobial agents (Nural et al., 2018).
Corrosion Inhibition Properties
3-methyl-5,5′-diphenylimidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has been used as a corrosion inhibitor for mild steel in acidic solutions. This application is significant in industrial contexts where corrosion prevention is critical (Elbarki et al., 2020).
Antioxidant Activity
2,4-thiazolidinedione derivatives, structurally related to 2,4-imidazolidinedione, have shown potential antioxidant activities. This indicates the possibility of using these compounds in pharmaceutical applications where oxidative stress mitigation is necessary (Shahnaz, 2013).
Mechanism of Action
Target of Action
1-Methyl-5,5-diphenylimidazolidine-2,4-dione, also known as Hydantoin, 1-methyl-5,5-diphenyl- or 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl-, is a pharmaceutical secondary standard . It is an intermediate impurity created en-route the commercial manufacture of the epileptic drug phenytoin . .
Mode of Action
It is known that the compound’s hydrophobic and lipophilic regions are responsible for their powerful anticonvulsant action .
Result of Action
properties
IUPAC Name |
1-methyl-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-15(20)17-14(19)16(18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHNALJPCMIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346676 | |
| Record name | 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6859-11-6 | |
| Record name | 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





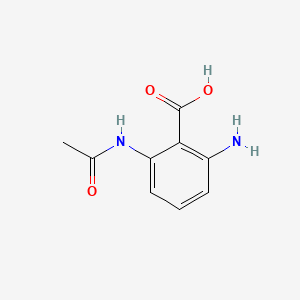

![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1615789.png)


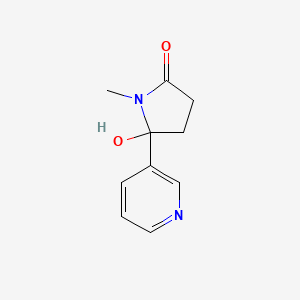
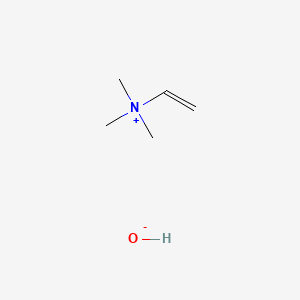
![Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B1615797.png)

![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)

